![molecular formula C20H25NO5 B5377284 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid](/img/structure/B5377284.png)
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.
Scientific Research Applications
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). In preclinical studies, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the activity of the enzyme GABA aminotransferase, which leads to an increase in the levels of the inhibitory neurotransmitter GABA in the brain. This increase in GABA levels has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Mechanism of Action
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid works by inhibiting the enzyme gamma-aminobutyric acid transaminase (GABA-T), which is responsible for the breakdown of GABA in the brain. By inhibiting GABA-T, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to increase the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have minimal side effects and a low potential for abuse.
Advantages and Limitations for Lab Experiments
One advantage of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its high selectivity for GABA-T inhibition, which reduces the potential for off-target effects. Another advantage is its ability to increase GABA levels in the brain without affecting other neurotransmitter systems. One limitation of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its poor solubility, which can make it difficult to administer in vivo.
Future Directions
For 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid research include exploring its potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety disorders and depression. In addition, further studies are needed to investigate the long-term effects of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid on the brain and its potential for tolerance and dependence. Finally, the development of more soluble forms of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid could improve its potential for clinical use.
Conclusion
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its ability to increase GABA levels in the brain has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. Further research is needed to explore its potential therapeutic applications in other neurological and psychiatric disorders and to investigate its long-term effects on the brain.
Synthesis Methods
1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-cyclohexen-1-ylcarbonyl chloride with 2-methoxyphenol to form the intermediate product, which is then reacted with piperidine-4-carboxylic acid to give 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. The purity of 1-(3-cyclohexen-1-ylcarbonyl)-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid can be increased by recrystallization or chromatographic purification.
properties
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-25-16-9-5-6-10-17(16)26-20(19(23)24)11-13-21(14-12-20)18(22)15-7-3-2-4-8-15/h2-3,5-6,9-10,15H,4,7-8,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNBRPMAPUWRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3CCC=CC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.